molecular formula C23H26N4O3 B2947893 N-{1-[(cyclopentylcarbamoyl)methyl]-3-oxo-2-phenyl-2,3-dihydro-1H-indazol-5-yl}propanamide CAS No. 1251674-48-2

N-{1-[(cyclopentylcarbamoyl)methyl]-3-oxo-2-phenyl-2,3-dihydro-1H-indazol-5-yl}propanamide

Cat. No.: B2947893
CAS No.: 1251674-48-2
M. Wt: 406.486
InChI Key: UFDBWUGTSHIXKT-UHFFFAOYSA-N
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Description

N-{1-[(cyclopentylcarbamoyl)methyl]-3-oxo-2-phenyl-2,3-dihydro-1H-indazol-5-yl}propanamide is a complex organic compound with potential applications in various fields of scientific research. This compound features a unique structure that includes a cyclopentylcarbamoyl group, a phenyl group, and an indazole ring, making it an interesting subject for chemical and biological studies.

Mechanism of Action

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{1-[(cyclopentylcarbamoyl)methyl]-3-oxo-2-phenyl-2,3-dihydro-1H-indazol-5-yl}propanamide typically involves multiple steps, including the formation of the indazole ring and the introduction of the cyclopentylcarbamoyl group. One common method involves the reaction of a suitable indazole precursor with cyclopentyl isocyanate under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, with the temperature maintained at around 0-5°C to ensure the stability of the intermediate products.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can help in scaling up the production while maintaining the purity and yield of the final product. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for efficient industrial synthesis.

Chemical Reactions Analysis

Types of Reactions

N-{1-[(cyclopentylcarbamoyl)methyl]-3-oxo-2-phenyl-2,3-dihydro-1H-indazol-5-yl}propanamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxo derivatives.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced analogs.

    Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups like halides can be replaced with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Sodium iodide in acetone for halide exchange reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxo derivatives, while reduction can produce alcohols or amines.

Scientific Research Applications

N-{1-[(cyclopentylcarbamoyl)methyl]-3-oxo-2-phenyl-2,3-dihydro-1H-indazol-5-yl}propanamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory or anticancer properties.

    Industry: Utilized in the development of new materials and chemical processes.

Comparison with Similar Compounds

Similar Compounds

  • N-{1-[(cyclopentylcarbamoyl)methyl]-5-(hydroxymethyl)-1H-imidazol-2-yl}sulfanyl-N-[3-(trifluoromethyl)phenyl]acetamide
  • N-{1-[(cyclopentylcarbamoyl)methyl]-1H-1,3-benzodiazol-2-yl}ethylacetamide

Uniqueness

N-{1-[(cyclopentylcarbamoyl)methyl]-3-oxo-2-phenyl-2,3-dihydro-1H-indazol-5-yl}propanamide stands out due to its unique indazole ring structure, which imparts specific chemical and biological properties

Properties

IUPAC Name

N-[1-[2-(cyclopentylamino)-2-oxoethyl]-3-oxo-2-phenylindazol-5-yl]propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H26N4O3/c1-2-21(28)25-17-12-13-20-19(14-17)23(30)27(18-10-4-3-5-11-18)26(20)15-22(29)24-16-8-6-7-9-16/h3-5,10-14,16H,2,6-9,15H2,1H3,(H,24,29)(H,25,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UFDBWUGTSHIXKT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=O)NC1=CC2=C(C=C1)N(N(C2=O)C3=CC=CC=C3)CC(=O)NC4CCCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H26N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

406.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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